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Compound of Interest

Compound Name: 4-Methyl-2-vinylpyridine

Cat. No.: B081776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Methyl-2-vinylpyridine, a heterocyclic compound of interest in polymer chemistry and

pharmaceutical research. Due to the limited availability of directly published raw spectra for this

specific molecule, this guide presents a robust, data-driven prediction based on the well-

documented spectroscopic characteristics of structurally analogous compounds, including 4-

vinylpyridine, 2-vinylpyridine, and various methyl-substituted pyridines.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Methyl-2-vinylpyridine. These predictions are

derived from established principles of spectroscopy and comparative analysis of closely related

molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methyl-2-vinylpyridine
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.4 d ~5.0 H6 (proton on C6)

~7.0 - 7.2 m -
H3, H5 (protons on C3

and C5)

~6.7 dd ~17.5, ~10.8 H7 (vinyl CH)

~6.1 d ~17.5 H8a (trans vinyl CH₂)

~5.4 d ~10.8 H8b (cis vinyl CH₂)

~2.4 s - CH₃ (methyl protons)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methyl-2-vinylpyridine

Chemical Shift (δ, ppm) Assignment

~158 C2 (carbon attached to vinyl group)

~149 C6

~147 C4 (carbon attached to methyl group)

~136 C7 (vinyl CH)

~122 C3

~120 C5

~116 C8 (vinyl CH₂)

~21 CH₃ (methyl carbon)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands for 4-Methyl-2-vinylpyridine
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Wavenumber (cm⁻¹) Intensity Assignment

~3080-3010 Medium
C-H stretching (aromatic and

vinyl)

~2980-2920 Medium C-H stretching (methyl)

~1640 Medium C=C stretching (vinyl)

~1595, 1560, 1480 Strong
C=C and C=N stretching

(pyridine ring)

~1435 Medium C-H bending (methyl)

~990, 910 Strong
C-H out-of-plane bending

(vinyl)

~830 Strong
C-H out-of-plane bending

(aromatic)

Table 4: Predicted Major Mass Spectrometry Fragments for 4-Methyl-2-vinylpyridine

m/z Proposed Fragment Notes

119 [M]⁺ Molecular ion

118 [M-H]⁺ Loss of a hydrogen radical

104 [M-CH₃]⁺ Loss of a methyl radical

92 [M-C₂H₃]⁺ Loss of a vinyl radical

78 [C₅H₄N]⁺ Pyridine radical cation

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of pyridine derivatives and other volatile organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 4-Methyl-2-vinylpyridine (approximately 10-20 mg) is prepared in a deuterated

solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and

¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.[1][2] Chemical

shifts are referenced internally to the residual solvent peak or an internal standard such as

tetramethylsilane (TMS). For unambiguous assignment of proton and carbon signals, two-

dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be performed.

2.2 Infrared (IR) Spectroscopy

For a liquid sample like 4-Methyl-2-vinylpyridine, the IR spectrum is typically recorded using

the neat liquid. A drop of the sample is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film.[3] The spectrum is then acquired using a

Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[4]

Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[5][6]

2.3 Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system.[7][8] A dilute solution of 4-Methyl-2-vinylpyridine in a volatile organic solvent (e.g.,

dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from

any impurities. The separated compound then enters the mass spectrometer, where it is

ionized, commonly by electron impact (EI) at 70 eV.[8] The resulting charged fragments are

separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[9][10]

Visualizations
3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and

structural elucidation of an organic compound like 4-Methyl-2-vinylpyridine.
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General workflow for spectroscopic analysis.

3.2 Interrelation of Spectroscopic Data for Structural Confirmation

This diagram shows how the different types of spectroscopic data are interrelated and

contribute to the confident structural assignment of 4-Methyl-2-vinylpyridine.
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Interrelation of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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